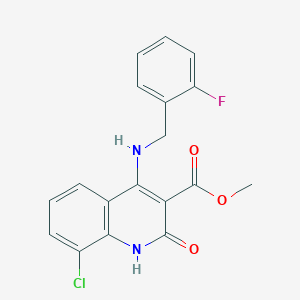
Methyl 8-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the quinoline backbone, followed by the introduction of the various substituents. The Vilsmeier–Haack reagent could potentially be used in the synthesis of this compound, as it is often used to formylate various heterocyclic compounds of medicinal interest .Scientific Research Applications
Antibacterial Applications
Research has demonstrated the antibacterial potential of quinoline derivatives, including those structurally related to "Methyl 8-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate." For example, a study on substituted 4-oxoquinoline-3-carboxylic acids revealed compounds with potent antibacterial activity against a range of gram-positive and gram-negative bacteria, including challenging strains like Pseudomonas aeruginosa (H. Miyamoto et al., 1990). Another study designed m-aminophenyl groups as novel N-1 substituents of quinolones, yielding compounds with significantly potent antibacterial activities against both Gram-positive and Gram-negative bacteria, highlighting the importance of the structural orientation and substituents in enhancing antibacterial efficacy (Y. Kuramoto et al., 2003).
Cytotoxic and Anticancer Applications
Quinoline derivatives are also explored for their cytotoxic and potential anticancer activities. A study on 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives, bearing cationic side chains, prepared from aminoanthraquinones, showed substantial growth delays in in vivo subcutaneous colon 38 tumors in mice. This suggests that modifications in the quinoline structure can lead to compounds with significant cytotoxic activity, potentially applicable in cancer treatment (X Bu et al., 2001).
Synthesis and Structural Analysis
The synthesis and structural analysis of quinoline derivatives are crucial for understanding their biological activities and potential applications. Studies have focused on the synthesis of new quinoline derivatives and their structural characterization, providing insight into the relationship between chemical structure and biological activity. For instance, the crystal structure analysis of quinolone antibacterial agents and their synthetic intermediates has contributed to the development of novel compounds with enhanced antibacterial properties (H. Fukui et al., 1997).
properties
IUPAC Name |
methyl 8-chloro-4-[(2-fluorophenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O3/c1-25-18(24)14-16(21-9-10-5-2-3-8-13(10)20)11-6-4-7-12(19)15(11)22-17(14)23/h2-8H,9H2,1H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRKGHUQCFCRBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


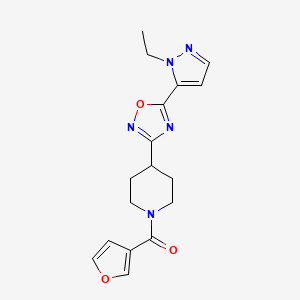

![3,5-dimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2471331.png)
![Methyl 2-[1-(4-fluorophenyl)ethylidene]-1-hydrazinecarboxylate](/img/structure/B2471332.png)
![2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-oxoethyl 6-chloropyridine-3-carboxylate](/img/structure/B2471333.png)
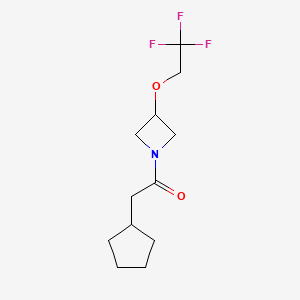

![2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2471338.png)

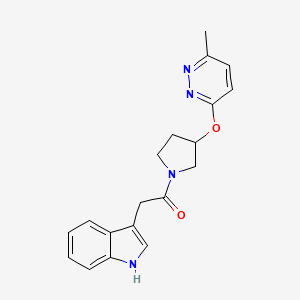
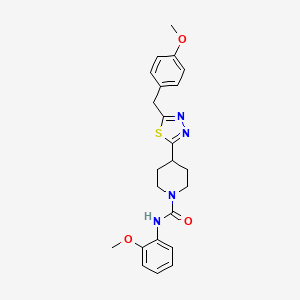
![4-Nitrobenzo[de]isochromene-1,3-dione](/img/structure/B2471345.png)
